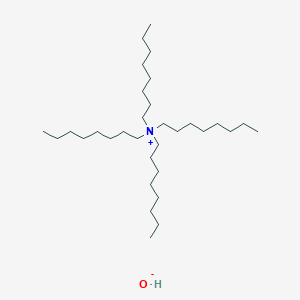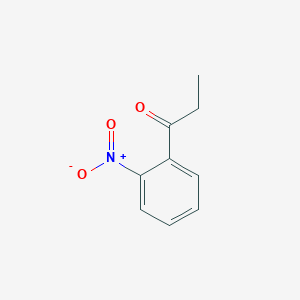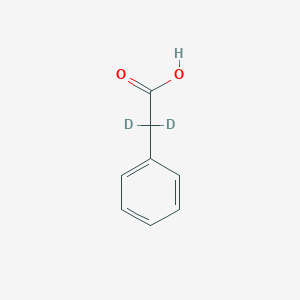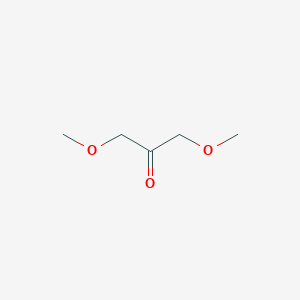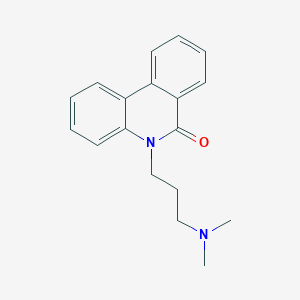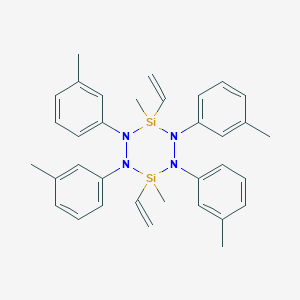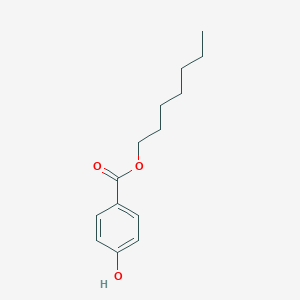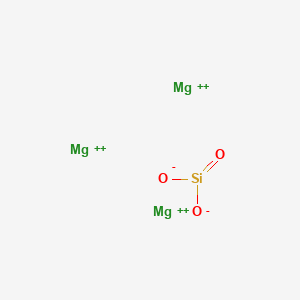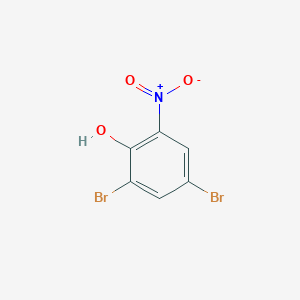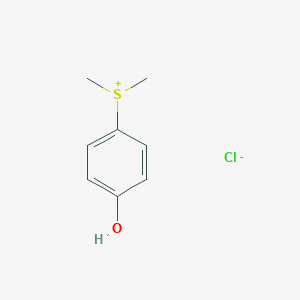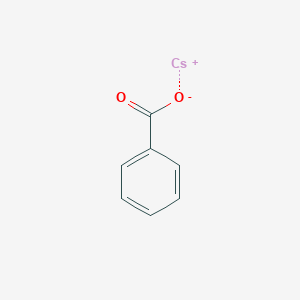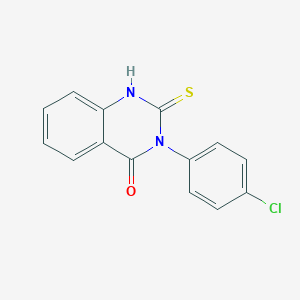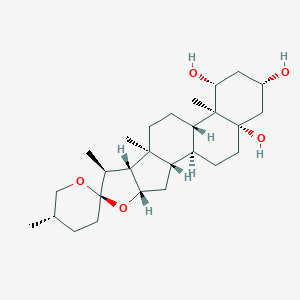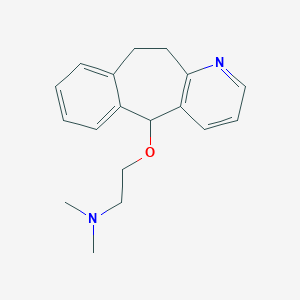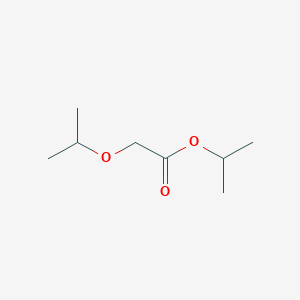
Isopropyl isopropoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl isopropoxyacetate (IPIA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular weight of 176.23 g/mol and a boiling point of 215°C. IPIA is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of Isopropyl isopropoxyacetate is not fully understood, but it is believed to work by inhibiting certain enzymes in the body. It has been shown to have a significant effect on the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. Isopropyl isopropoxyacetate has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine.
Effets Biochimiques Et Physiologiques
Isopropyl isopropoxyacetate has been shown to have various biochemical and physiological effects on the body. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have a significant effect on the central nervous system, causing sedation and muscle relaxation. In addition, Isopropyl isopropoxyacetate has been shown to have a hypotensive effect, reducing blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl isopropoxyacetate has several advantages and limitations when used in lab experiments. One of the advantages is its versatility, as it can be used as a solvent, intermediate, and building block in the synthesis of various compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is its potential toxicity, as it has been shown to have a significant effect on the central nervous system and can cause sedation and muscle relaxation. Additionally, Isopropyl isopropoxyacetate can be expensive to produce, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on Isopropyl isopropoxyacetate. One area of interest is its potential use as a drug candidate for the treatment of various diseases, including epilepsy, hypertension, and inflammation. Another area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of Isopropyl isopropoxyacetate and its potential side effects.
Méthodes De Synthèse
Isopropyl isopropoxyacetate can be synthesized using various methods, including the reaction of isopropyl alcohol with isopropyl chloroacetate, the reaction of isopropyl alcohol with chloroacetic acid, and the reaction of isopropyl alcohol with isopropenyl acetate. However, the most common method of synthesis involves the reaction of isopropyl alcohol with isopropenyl acetate in the presence of a catalyst such as p-toluenesulfonic acid.
Applications De Recherche Scientifique
Isopropyl isopropoxyacetate has shown potential applications in various scientific research fields, including organic synthesis, pharmaceuticals, and agrochemicals. It is used as a solvent, intermediate, and building block in the synthesis of various compounds. In the pharmaceutical industry, Isopropyl isopropoxyacetate has been used as a starting material for the synthesis of antihypertensive agents, anticonvulsants, and anti-inflammatory drugs. In agrochemicals, Isopropyl isopropoxyacetate has been used as a raw material for the synthesis of herbicides and insecticides.
Propriétés
Numéro CAS |
17639-74-6 |
|---|---|
Nom du produit |
Isopropyl isopropoxyacetate |
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
propan-2-yl 2-propan-2-yloxyacetate |
InChI |
InChI=1S/C8H16O3/c1-6(2)10-5-8(9)11-7(3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
IPIPONKOIUEBFX-UHFFFAOYSA-N |
SMILES |
CC(C)OCC(=O)OC(C)C |
SMILES canonique |
CC(C)OCC(=O)OC(C)C |
Synonymes |
Isopropoxyacetic acid isopropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



